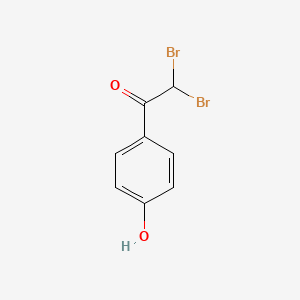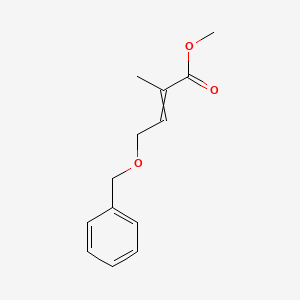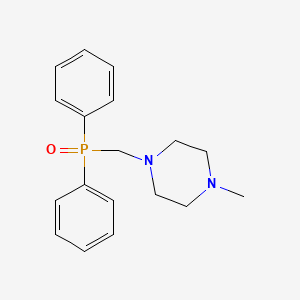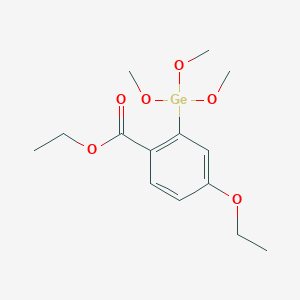
Benzoic acid, 4,4'-azobis[2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4,4’-azobis[2-hydroxy-] is an organic compound with the molecular formula C14H10N2O6. It features a benzene ring substituted with a carboxylic acid group and an azo group, which is further substituted with a hydroxy group. This compound is notable for its unique structure, which combines the properties of benzoic acid and azo compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-azobis[2-hydroxy-] typically involves the azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine and then coupling it with another aromatic compound. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of benzoic acid, 4,4’-azobis[2-hydroxy-] may involve large-scale azo coupling reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4,4’-azobis[2-hydroxy-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Amines are the primary products.
Substitution: Depending on the substituent, products can include halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Benzoic acid, 4,4’-azobis[2-hydroxy-] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4,4’-azobis[2-hydroxy-] involves its ability to undergo redox reactions. The azo group can participate in electron transfer processes, making it useful in various chemical and biological applications. The compound’s molecular targets and pathways include interactions with enzymes and cellular components that facilitate its redox activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
4-Hydroxybenzoic acid: An aromatic compound with a hydroxy group, used in the production of parabens.
Azobenzene: An azo compound with two phenyl rings, known for its photoisomerization properties.
Uniqueness
Benzoic acid, 4,4’-azobis[2-hydroxy-] is unique due to its combination of a carboxylic acid group, an azo group, and a hydroxy group. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
95710-87-5 |
|---|---|
Molecular Formula |
C14H10N2O6 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
4-[(4-carboxy-3-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-11-5-7(1-3-9(11)13(19)20)15-16-8-2-4-10(14(21)22)12(18)6-8/h1-6,17-18H,(H,19,20)(H,21,22) |
InChI Key |
KUNZMYAVFWDQKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)

![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)

silane](/img/structure/B14340799.png)



![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B14340807.png)



